REACTION_CXSMILES
|
[N+:1]([C:4]1[C:9]2[S:10](=[O:14])(=[O:13])[CH:11]=[CH:12][C:8]=2[CH:7]=[CH:6][CH:5]=1)([O-])=O.[H][H]>C(OCC)(=O)C.[Pd]>[NH2:1][C:4]1[C:9]2[S:10](=[O:14])(=[O:13])[CH2:11][CH2:12][C:8]=2[CH:7]=[CH:6][CH:5]=1
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Name
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7-Nitrobenzo[b]thiophene-1,1-dioxide
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Quantity
|
19 g
|
Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=CC=CC2=C1S(C=C2)(=O)=O
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Name
|
|
Quantity
|
200 mL
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Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
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Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
was absorbed
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Type
|
FILTRATION
|
Details
|
The mixture was filtered through celite
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Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The solid residue was recrystallized from 1-chlorobutane
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Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=CC2=C1S(CC2)(=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 80.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |